An In-depth Technical Guide to (3-Ethoxy-4-methoxyphenyl)methanol (CAS 147730-26-5)
An In-depth Technical Guide to (3-Ethoxy-4-methoxyphenyl)methanol (CAS 147730-26-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of (3-Ethoxy-4-methoxyphenyl)methanol, a key intermediate in pharmaceutical manufacturing. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided.
Core Physicochemical and Spectroscopic Properties
(3-Ethoxy-4-methoxyphenyl)methanol, also known as 3-ethoxy-4-methoxybenzyl alcohol, is an aromatic alcohol valued for its role as a building block in complex organic synthesis.[1] Its fundamental properties are summarized below.
Physicochemical Data
The key physicochemical properties of (3-Ethoxy-4-methoxyphenyl)methanol are compiled in the table below, providing a snapshot of its physical characteristics and chemical identifiers.
| Property | Value | Reference(s) |
| CAS Number | 147730-26-5 | [2] |
| Molecular Formula | C₁₀H₁₄O₃ | [2] |
| Molecular Weight | 182.22 g/mol | [2] |
| IUPAC Name | (3-ethoxy-4-methoxyphenyl)methanol | [2] |
| Synonyms | 3-Ethoxy-4-methoxybenzyl alcohol, Benzenemethanol, 3-ethoxy-4-methoxy- | [2] |
| Density | 1.086 g/cm³ (Predicted) | |
| Boiling Point | 303.7 °C at 760 mmHg (Predicted) | |
| Flash Point | 131 °C (Predicted) | |
| Refractive Index | 1.516 (Predicted) |
Spectroscopic Data Summary
Spectroscopic data is critical for the structural elucidation and purity assessment of (3-Ethoxy-4-methoxyphenyl)methanol. While raw spectra are not reproduced here, the availability of key spectral information is summarized in the following table.
| Spectroscopic Technique | Data Availability and Source |
| ¹H NMR | Spectra available from repositories such as SpectraBase. |
| ¹³C NMR | Spectra available from repositories such as SpectraBase. |
| Infrared (IR) Spectra | Vapor phase IR spectra are available. |
| Mass Spectrometry (MS) | GC-MS data is available through spectral databases like those on PubChem. |
| Raman Spectra | Raman spectra are available from sources like SpectraBase. |
Synthesis and Experimental Protocols
The most common and direct route to synthesize (3-Ethoxy-4-methoxyphenyl)methanol is through the chemical reduction of its corresponding aldehyde, 3-ethoxy-4-methoxybenzaldehyde. This precursor is synthesized from isovanillin.
Protocol 1: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde
This protocol is adapted from established methods for the ethylation of isovanillin.[3][4]
-
Materials:
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Isovanillin (3-hydroxy-4-methoxybenzaldehyde)
-
Bromoethane (or Ethyl Bromide)
-
Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
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Phase Transfer Catalyst (e.g., Tetrabutylammonium Bromide) - Optional but recommended
-
Solvent (e.g., Water, Ethanol)
-
Standard laboratory glassware for organic synthesis
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve isovanillin (1 equivalent) and the base (e.g., NaOH, 1.1-1.5 equivalents) in the chosen solvent.
-
If using, add a catalytic amount of the phase transfer catalyst (0.1-0.5 equivalents).
-
Add bromoethane (1.1-1.5 equivalents) to the mixture.
-
Heat the reaction mixture and maintain at reflux (typically 25-60°C) for 3-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by suction filtration. If not, proceed with an aqueous workup: dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 3-ethoxy-4-methoxybenzaldehyde.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white to off-white solid.
-
Protocol 2: Reduction to (3-Ethoxy-4-methoxyphenyl)methanol
This protocol describes a general method for the reduction of an aryl aldehyde to the corresponding benzyl alcohol using sodium borohydride (NaBH₄).[5][6][7][8]
-
Materials:
-
3-Ethoxy-4-methoxybenzaldehyde
-
Sodium Borohydride (NaBH₄)
-
Solvent (e.g., Methanol, Ethanol, or a THF/Methanol mixture)
-
Ammonium Chloride (NH₄Cl) solution (saturated, aqueous) or dilute HCl
-
Standard laboratory glassware for organic synthesis
-
-
Procedure:
-
In a round-bottom flask, dissolve 3-ethoxy-4-methoxybenzaldehyde (1 equivalent) in the chosen alcohol solvent (e.g., methanol).
-
Cool the solution in an ice bath to 0°C.
-
Slowly add sodium borohydride (1.2-1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at or below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting aldehyde is fully consumed.
-
Once the reaction is complete, cool the mixture back to 0°C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution or dilute HCl to decompose excess NaBH₄.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude (3-Ethoxy-4-methoxyphenyl)methanol.
-
The product can be purified further by column chromatography on silica gel if necessary.
-
Applications in Drug Development
(3-Ethoxy-4-methoxyphenyl)methanol is not typically used for its direct biological activity. Instead, its primary and critical role in drug development is as a versatile chemical intermediate.[1] Its structure provides a key scaffold for the synthesis of more complex active pharmaceutical ingredients (APIs).
Role as an Intermediate in Apremilast Synthesis
A prominent example of its application is in the manufacturing of Apremilast, an oral small-molecule inhibitor of phosphodiesterase 4 (PDE4) used to treat psoriatic arthritis and plaque psoriasis.[9][10] The 3-ethoxy-4-methoxyphenyl group constitutes a core structural component of the final Apremilast molecule. The synthesis pathways for Apremilast utilize intermediates derived directly from this benzyl alcohol or its precursors.[9][10][11]
Visualizations
The following diagrams illustrate the key synthetic pathways described in this guide.
References
- 1. (3-ethoxy-4-methoxyphenyl)methanol [myskinrecipes.com]
- 2. (3-Ethoxy-4-methoxyphenyl)methanol | C10H14O3 | CID 602708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. homework.study.com [homework.study.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. US10287248B2 - Process for the preparation of apremilast - Google Patents [patents.google.com]
- 11. WO2016199031A1 - Process for preparation of apremilast and its intermediates - Google Patents [patents.google.com]
